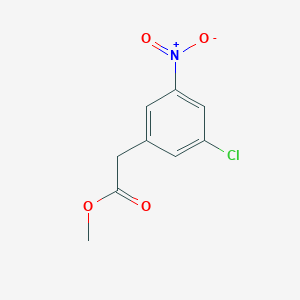

methyl 3-chloro-5-nitrophenylacetate

Description

Methyl 3-chloro-5-nitrophenylacetate is an aromatic ester derivative characterized by a phenylacetic acid backbone substituted with a chlorine atom at the 3-position and a nitro group (-NO₂) at the 5-position of the aromatic ring, esterified with a methyl group. For example, (2-chloro-5-nitrophenyl)methyl 2-phenylacetate (CID 727036) shares a similar nitro-chloro-phenylacetate framework but differs in substituent positions and esterification patterns .

Properties

CAS No. |

385432-72-4 |

|---|---|

Molecular Formula |

C9H8ClNO4 |

Molecular Weight |

229.62 g/mol |

IUPAC Name |

methyl 2-(3-chloro-5-nitrophenyl)acetate |

InChI |

InChI=1S/C9H8ClNO4/c1-15-9(12)4-6-2-7(10)5-8(3-6)11(13)14/h2-3,5H,4H2,1H3 |

InChI Key |

FJZMKLUNGIKFGV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chloro-5-nitrophenylacetate typically involves the esterification of (3-Chloro-5-nitro-phenyl)-acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of methyl 3-chloro-5-nitrophenylacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

methyl 3-chloro-5-nitrophenylacetate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen gas and palladium catalyst.

Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Reduction: (3-Amino-5-nitro-phenyl)-acetic acid methyl ester.

Hydrolysis: (3-Chloro-5-nitro-phenyl)-acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

methyl 3-chloro-5-nitrophenylacetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-5-nitrophenylacetate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in nucleophilic substitution reactions, altering the compound’s activity and interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 2-Chloro-5-Nitrophenylacetate

- Structure : The positional isomer (2-chloro-5-nitrophenyl)methyl 2-phenylacetate (CID 727036) features a chlorine substituent at the 2-position instead of the 3-position.

- Molecular Formula: C₁₅H₁₂ClNO₄ (vs. C₉H₈ClNO₄ for methyl 3-chloro-5-nitrophenylacetate).

- Key Differences :

Functional Group Variants: Methyl 4-Amino-3-Chloro-5-(Trifluoromethyl)Phenylacetate

- Structure: This compound (CAS 1805075-12-0) substitutes the nitro group with a trifluoromethyl (-CF₃) group and introduces an amino (-NH₂) group at the 4-position.

- Molecular Formula: C₁₀H₉ClF₃NO₂.

- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the nitro group.

Other Aromatic Esters

- Fatty Acid Methyl Esters : Compounds like methyl palmitate () and methyl shikimate () are structurally distinct due to their aliphatic or cyclohexene backbones but share the ester functional group. These lack the aromatic nitro-chloro substitution, resulting in lower polarity and different applications (e.g., biofuels or flavorants) .

- Diterpenoid Methyl Esters: Sandaracopimaric acid methyl ester and communic acid esters () are tricyclic diterpenoids with fused ring systems. Their bulky structures and natural origins contrast sharply with the synthetic aromatic ester of methyl 3-chloro-5-nitrophenylacetate .

Data Table: Comparative Analysis

*Calculated based on inferred structure.

Research Findings and Implications

- Electronic Effects : The nitro group in methyl 3-chloro-5-nitrophenylacetate likely deactivates the aromatic ring, reducing electrophilic substitution reactivity compared to analogs with electron-donating groups (e.g., -NH₂ in ).

- Biological Activity : Chloronitroaromatic compounds are often explored as intermediates in pesticide synthesis (e.g., acifluorfen in ). The trifluoromethyl variant () may offer improved pesticidal activity due to enhanced membrane permeability.

- Synthetic Challenges: Positional isomerism (e.g., 2-chloro vs. 3-chloro) requires precise regioselective synthesis, as seen in the isolation of diterpenoid esters ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.